An In-depth Technical Guide to the Chemical Structures of Novel Phloroglucinols from Hypericum perforatum
An In-depth Technical Guide to the Chemical Structures of Novel Phloroglucinols from Hypericum perforatum
A Note on Nomenclature: The term "Perforatumone" is not a recognized standard in chemical literature. This guide posits that the query likely refers to a class of novel polyprenylated acylphloroglucinol (PPAP) derivatives recently isolated from Hypericum perforatum, which have been named Hyperforatums . This document will provide a detailed structural analysis of these newly identified compounds, offering insights for researchers in natural product chemistry, pharmacology, and drug development. An alternative, though less likely, possibility is a phonetic confusion with "Performone B," a chromone isolated from Harrisonia perforata, which is briefly discussed for clarity.[1]
Introduction to the Hyperforatums: A New Class of Bioactive Scaffolds
Hypericum perforatum L. (St. John's Wort) is a well-established medicinal plant, renowned for its complex phytochemical profile. While its antidepressant effects are often attributed to compounds like hyperforin and hypericin, ongoing research continues to unveil novel molecular entities with significant therapeutic potential.[2][3][4][5] Recently, a series of previously undescribed polyprenylated acylphloroglucinols, named Hyperforatums A–D, were isolated from the aerial parts of this plant.[2] These compounds represent an expansion of the vast and structurally diverse PPAP family, which now includes over 1100 identified members from the Hypericum genus.[2]
PPAPs are meroterpenoids characterized by a phloroglucinol core that is acylated and substituted with multiple isoprenyl groups. This structural motif is a fertile ground for complex cyclizations, leading to a wide array of bicyclic and polycyclic systems. The Hyperforatums are notable for introducing further novelty into this chemical space, featuring unusual core structures that are of significant interest for chemical synthesis and biological evaluation.[2] This guide will dissect the chemical architecture of these molecules, the analytical logic behind their structural elucidation, and the experimental workflows required for their study.
Core Chemical Structures of the Hyperforatums
The initial characterization of Hyperforatums A, B, and C has revealed unique structural features within the PPAP class. Their elucidation relied on a combination of advanced spectroscopic techniques.[2]
Hyperforatum A: A Novel Chromene-1,4-dione System
Hyperforatum A is distinguished by an uncommon chromene-1,4-dione bicyclic core.[2] This structure is a significant deviation from the more common bicyclo[3.3.1]nonane core found in compounds like hyperforin.[6]
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Molecular Formula: C₃₂H₅₀O₆[2]
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Core Scaffold: The structure is built upon a bicyclic system where a six-membered oxygen-containing ring is fused to a quinone-like ring.
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Key Functionalities: The molecule contains ketone groups, enol ethers, and multiple prenyl side chains, which contribute to its lipophilicity and potential for biological membrane interaction. The presence of both methyl and isoprenyl fragments attached to the core is a characteristic feature confirmed through 2D NMR.[2]
Hyperforatums B & C: Monocyclic Furanone Cores
Hyperforatums B and C represent a rare subclass of PPAPs that possess a five-membered furanone (a lactone) ring as their core.[2] This is a departure from the more typical six-membered phloroglucinol ring.
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Molecular Formula (Hyperforatum C): C₂₇H₄₄O₃[2]
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Core Scaffold: A monocyclic, five-membered furanone ring.
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Key Functionalities: These molecules are characterized by the presence of a lactone, multiple prenyl groups, and an isopropyl group. The structural determination of these compounds is complicated by the potential for keto-enol tautomerism, a common feature in phloroglucinol derivatives.[2][7][8]
Structural Elucidation Workflow
The determination of a novel natural product's structure is a systematic process of analytical deduction. The causality behind the chosen experimental workflow is to progressively build a complete molecular picture, from basic connectivity to complex stereochemistry.
Caption: Workflow for Natural Product Structure Elucidation.
Isolation and Purification Protocol
The goal of the isolation protocol is to separate individual compounds from a complex plant extract with high purity, which is essential for accurate spectroscopic analysis.
Protocol: General Method for Isolation of Hyperforatums
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Extraction: The dried and powdered aerial parts of H. perforatum are exhaustively extracted with an organic solvent like 95% ethanol at room temperature. This step is designed to efficiently solubilize a broad range of secondary metabolites.
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Solvent Partitioning: The resulting crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc). The PPAPs, being moderately polar, will preferentially partition into the EtOAc layer. This step serves as a coarse fractionation based on polarity.
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Column Chromatography: The EtOAc-soluble fraction is subjected to multiple rounds of column chromatography.
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Silica Gel Chromatography: Used to separate compounds based on polarity. A gradient elution system (e.g., petroleum ether to ethyl acetate) is employed to separate fractions containing different classes of compounds.
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ODS (C18) Chromatography: A reverse-phase technique that separates compounds based on hydrophobicity. A gradient of methanol and water is a common mobile phase.
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Sephadex LH-20 Chromatography: A size-exclusion chromatography that also involves polar interactions, effective for separating phenolic compounds.
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High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC to yield pure compounds. This final step provides the high degree of purity (>95%) required for unambiguous structural determination.
Spectroscopic and Spectrometric Analysis
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is the definitive technique for determining the molecular formula of a compound. For Hyperforatum A, HRESIMS provided an m/z value for the protonated molecule [M – H₂O + H]⁺, from which the exact mass and, consequently, the elemental composition (C₃₂H₅₀O₆) was deduced with high accuracy.[2] This information is critical as it defines the number of double bond equivalents (degrees of unsaturation), providing the first clue about the presence of rings and/or multiple bonds.
NMR is the cornerstone of structural elucidation, providing atom-by-atom information about the chemical environment and connectivity.
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1D NMR (¹H and ¹³C):
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¹H NMR provides information on the number and type of protons (e.g., olefinic, aliphatic, methyl).
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¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number of carbons and classify them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbons. For Hyperforatum A, these spectra indicated 32 carbon signals, confirming the HRESIMS data.[2]
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
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COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, revealing spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for skeletal assembly. It shows correlations between protons and carbons that are two or three bonds away. For Hyperforatum A, HMBC correlations were essential to piece together the bicyclic core and confirm the attachment points of the prenyl side chains.[2]
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Table 1: Representative ¹³C and ¹H NMR Data for Hyperforatum A (in CDCl₃) [2]
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key HMBC Correlations |
| 1 | 205.1 (C) | - | H-2, H₂-31 |
| 2 | 55.2 (CH) | 3.65 (s) | C-1, C-3, C-4, C-6, C-9 |
| 3 | 97.7 (C) | - | H-2, H-14 |
| 4 | 180.3 (C) | - | H-2, H-14 |
| 5 | 108.9 (C) | - | H₂-31 |
| 6 | 165.2 (C) | - | H-2, H₂-31 |
| 9 | 195.8 (C) | - | H-2 |
| 14 | 22.9 (CH₃) | 1.71 (s) | C-2, C-3, C-4 |
| 31 | 22.0 (CH₂) | 2.58 (m) | C-1, C-5, C-6, C-7 |
Data is illustrative and based on published findings.
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Electronic Circular Dichroism (ECD): For chiral molecules like the Hyperforatums, determining the absolute configuration is a final, critical step. Experimental ECD spectra are compared with theoretically calculated spectra for possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute stereochemistry.[2]
Biological Activity and Future Directions
The structural novelty of the Hyperforatums suggests they may possess unique biological activities. Preliminary studies have shown that Hyperforatum A exhibits moderate inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[2] This suggests potential anti-neuroinflammatory properties, a field of significant interest given the traditional uses of H. perforatum for neurological conditions.[2]
Caption: Inhibition of NO Production by Hyperforatum A.
The discovery of the Hyperforatums underscores that even well-studied medicinal plants like H. perforatum can be a source of novel chemical entities. Future research for drug development professionals should focus on:
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Total Synthesis: Developing synthetic routes to the Hyperforatums to confirm their structures and produce larger quantities for extensive biological testing.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to determine which structural features are essential for their biological activity.
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Mechanism of Action: Investigating the molecular targets and pathways through which these compounds exert their anti-inflammatory or other biological effects.
Conclusion
While the term "Perforatumone" remains ambiguous, the newly discovered Hyperforatums from Hypericum perforatum represent a compelling and scientifically validated subject for an in-depth structural guide. Their unique chemical architectures, including the chromene-1,4-dione and furanone cores, expand our understanding of natural product diversity. The systematic application of modern spectroscopic and computational methods has been pivotal in their characterization, providing a clear roadmap for the elucidation of other complex natural products. For researchers and scientists, the Hyperforatums serve as a prime example of the untapped chemical novelty residing in the natural world, offering new scaffolds for the development of future therapeutics.
References
-
Wang, Y., et al. (2024). Four New Polyprenylated Acylphloroglucinols from Hypericum perforatum L. Molecules, 29(8), 1778. Available at: [Link]
-
ResearchGate. (n.d.). Some of the compounds isolated from the Hypericum genus. Available at: [Link]
-
Verotta, L., et al. (2001). Hyperforin Analogues from St. John's Wort (Hypericum perforatum). Journal of Natural Products, 64(5), 665-668. Available at: [Link]
-
Nahrstedt, A. (2002). Phenolic Compounds from Hypericum perforatum. ResearchGate. Available at: [Link]
-
Petrakis, E. A., et al. (2023). Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. Plants, 12(8), 1618. Available at: [Link]
-
Czopek, A., et al. (2020). New theoretical insights on tautomerism of hyperforin—a prenylated phloroglucinol derivative which may be responsible for St. John's wort (Hypericum perforatum) antidepressant activity. Structural Chemistry, 31, 2445–2453. Available at: [Link]
-
PubChem. (n.d.). Performone B. National Center for Biotechnology Information. Available at: [Link]
-
Crockett, S. L., et al. (2016). Phloroglucinol and Terpenoid Derivatives from Hypericum cistifolium and H. galioides (Hypericaceae). Frontiers in Chemistry, 4, 21. Available at: [Link]
-
PubChem. (n.d.). Perulactone B. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Tautomeric forms of phloroglucinol. Available at: [Link]
-
Karppinen, K., et al. (2016). Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages. Frontiers in Plant Science, 7, 917. Available at: [Link]
-
ESENCIAL.al. (n.d.). Hypericum Perforatum. Nature in a drop. Available at: [Link]
-
PubChem. (n.d.). Hyperforin. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Benzophenone Synthase and Chalcone Synthase Accumulate in the Mesophyll of Hypericum perforatum Leaves at Different Developmental Stages. Available at: [Link]
-
PubChem. (n.d.). Hypericin. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Performone B | C16H18O5 | CID 11608981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Four New Polyprenylated Acylphloroglucinols from Hypericum perforatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esencial.al [esencial.al]
- 4. himpharm.com [himpharm.com]
- 5. Hypericin | C30H16O8 | CID 3663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hyperforin | C35H52O4 | CID 441298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
